molecular formula C14H21N3O2 B15363985 tert-Butyl 4-carbamimidoylphenethylcarbamate

tert-Butyl 4-carbamimidoylphenethylcarbamate

Cat. No.: B15363985
M. Wt: 263.34 g/mol
InChI Key: LHRYHKVACQCZOY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-carbamimidoylphenethylcarbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a carbamimidoyl group, and a phenethylcarbamate moiety, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamimidoylphenethylcarbamate typically involves multiple steps, starting with the preparation of the phenethylamine derivative. This is followed by the introduction of the carbamimidoyl group and the tert-butyl carbamate group. Common synthetic routes include:

  • Phenethylamine Derivation: The starting material, phenethylamine, is synthesized through the reduction of phenylacetonitrile.

  • Carbamimidoyl Group Introduction: The phenethylamine derivative undergoes reaction with cyanamide to introduce the carbamimidoyl group.

  • Tert-Butyl Carbamate Formation: The final step involves the reaction with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-carbamimidoylphenethylcarbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamimidoyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry: Tert-Butyl 4-carbamimidoylphenethylcarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: Medicine: It is explored for its medicinal properties, such as its potential use in drug development and as a therapeutic agent. Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-carbamimidoylphenethylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied.

Comparison with Similar Compounds

  • Tert-Butyl Carbamate: Similar in structure but lacks the carbamimidoyl group.

  • Phenethylamine Derivatives: Similar phenethylamine core but different functional groups.

  • Carbamimidoyl Compounds: Similar carbamimidoyl group but different substituents.

Uniqueness: Tert-Butyl 4-carbamimidoylphenethylcarbamate is unique due to its combination of tert-butyl, carbamimidoyl, and phenethylcarbamate groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[2-(4-carbamimidoylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-10-4-6-11(7-5-10)12(15)16/h4-7H,8-9H2,1-3H3,(H3,15,16)(H,17,18)

InChI Key

LHRYHKVACQCZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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